molecular formula C17H25N5O4S B2782522 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone CAS No. 1903014-79-8

1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone

Cat. No. B2782522
CAS RN: 1903014-79-8
M. Wt: 395.48
InChI Key: NVJKRGSCBOGKEB-UHFFFAOYSA-N
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Description

1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a useful research compound. Its molecular formula is C17H25N5O4S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Research into imidazole and isoxazole derivatives, including compounds with complex structures similar to the one , primarily focuses on their synthesis and reactivity. For instance, imidazole-1-sulfonyl azide and its salts have been identified as valuable reagents for diazo-transfer reactions, which are crucial for converting primary amines to azides. The hydrogen sulfate salt of imidazole-1-sulfonyl azide, noted for its stability, facilitates the synthesis of various sulfonyl derivatives through safer and more efficient procedures (Potter et al., 2016). Such processes underline the compound's utility in synthesizing new chemical entities that may have applications in material science, catalysis, and as intermediates in pharmaceuticals.

Catalytic Applications

The design and synthesis of new diazotransfer reagents, like imidazole-1-sulfonyl azide hydrochloride, illustrate the ongoing development of compounds that serve as "diazo donors" in chemical synthesis. These reagents are crucial for the formation of diazo compounds from activated methylene substrates and primary amines into azides, showcasing their versatility in organic synthesis (Goddard-Borger & Stick, 2007). The ability to prepare these reagents from inexpensive materials highlights their potential for large-scale applications in synthesizing heterocyclic compounds and other complex molecules.

Heterocyclic Chemistry

In heterocyclic chemistry, compounds similar to the one described play a pivotal role in synthesizing new molecules with potential biological activity. For instance, the synthesis of 1,4-diazepines through sequential sulfonyl group migrations demonstrates the intricate chemical transformations that such compounds can undergo, leading to products that may have pharmaceutical relevance (Heo et al., 2020). The exploration of these chemical pathways can lead to the discovery of novel compounds with therapeutic applications.

properties

IUPAC Name

1-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4S/c1-12-15(13(2)26-19-12)10-17(23)21-6-5-7-22(9-8-21)27(24,25)16-11-20(4)14(3)18-16/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJKRGSCBOGKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone

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